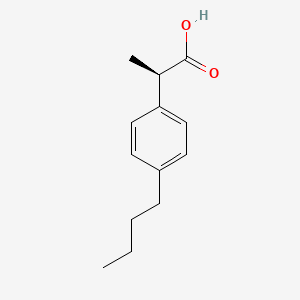

(R)-2-(4-Butylphenyl)-propionic acid

Descripción general

Descripción

®-2-(4-Butylphenyl)-propionic acid is a chiral nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for its analgesic and anti-inflammatory properties. It is a derivative of propionic acid and is known for its effectiveness in treating conditions such as arthritis, muscle pain, and other inflammatory disorders.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Butylphenyl)-propionic acid typically involves the Friedel-Crafts acylation of butylbenzene with propionic anhydride, followed by resolution of the racemic mixture to obtain the ®-enantiomer. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation reaction.

Industrial Production Methods

Industrial production of ®-2-(4-Butylphenyl)-propionic acid involves large-scale synthesis using similar Friedel-Crafts acylation methods. The resolution of the racemic mixture is achieved through chiral chromatography or enzymatic resolution techniques to obtain the desired ®-enantiomer in high purity.

Análisis De Reacciones Químicas

Types of Reactions

®-2-(4-Butylphenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

®-2-(4-Butylphenyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral separation and enantioselective synthesis.

Biology: Investigated for its effects on cellular signaling pathways and inflammation.

Medicine: Studied for its therapeutic potential in treating inflammatory diseases and pain management.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mecanismo De Acción

The mechanism of action of ®-2-(4-Butylphenyl)-propionic acid involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. The compound’s molecular targets include the active sites of COX enzymes, where it binds and prevents the conversion of arachidonic acid to prostaglandins.

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Naproxen: A related NSAID with a longer duration of action.

Ketoprofen: Known for its potent anti-inflammatory effects.

Uniqueness

®-2-(4-Butylphenyl)-propionic acid is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its (S)-enantiomer or other racemic mixtures. Its selectivity for COX enzymes and its metabolic profile also contribute to its distinct therapeutic effects.

Actividad Biológica

(R)-2-(4-Butylphenyl)-propionic acid, commonly recognized as a derivative of ibuprofen, is classified as a non-steroidal anti-inflammatory drug (NSAID). This compound exhibits significant biological activity, primarily through its analgesic and anti-inflammatory properties. Understanding its mechanisms, therapeutic applications, and comparative efficacy with other NSAIDs is essential for appreciating its role in pharmacology.

Chemical Structure and Properties

- Molecular Formula : C13H18O2

- Molecular Weight : 206.28 g/mol

- Structure : The compound features a propionic acid backbone with a butyl group attached to the para position of a phenyl ring, enhancing its biological activity and pharmacological efficacy.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting these enzymes, the compound effectively reduces inflammation and alleviates pain associated with various conditions such as arthritis and dysmenorrhea .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been extensively studied, demonstrating its effectiveness in various therapeutic contexts:

- Anti-inflammatory Effects : It is widely used to treat inflammatory disorders, including arthritis and rheumatism. Clinical studies have shown that it can significantly reduce pain and swelling in affected areas .

- Analgesic Properties : The compound provides relief from acute pain conditions, making it suitable for managing postoperative pain and dysmenorrhea .

- Pharmacokinetics : Its absorption, distribution, metabolism, and excretion (ADME) profile indicates favorable pharmacokinetic properties that enhance its therapeutic efficacy.

Comparative Analysis with Other NSAIDs

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ibuprofen | Propionic Acid Derivative | Extensive clinical data; widely used NSAID |

| Ketoprofen | Propionic Acid Derivative | Stronger anti-inflammatory effects |

| Naproxen | Propionic Acid Derivative | Longer half-life; effective for chronic pain management |

| Flurbiprofen | Propionic Acid Derivative | Potent anti-inflammatory; used less frequently |

| This compound | Propionic Acid Derivative | Specific structural modifications influencing pharmacokinetics |

This table highlights how this compound shares structural similarities with other NSAIDs while possessing unique characteristics that influence its pharmacological profile.

Case Studies and Research Findings

Recent studies have focused on the pharmacological effects of this compound:

- Efficacy in Rheumatoid Arthritis : A double-blind study demonstrated significant improvement in joint pain and swelling among patients treated with this compound compared to placebo .

- Postoperative Pain Management : In a clinical trial involving postoperative patients, those administered this compound reported lower pain levels and reduced need for additional analgesics .

- Mechanistic Studies : Research exploring the interaction with COX enzymes has provided insights into the compound's selectivity and binding affinity, contributing to understanding its efficacy relative to other NSAIDs .

Propiedades

IUPAC Name |

(2R)-2-(4-butylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-3-4-5-11-6-8-12(9-7-11)10(2)13(14)15/h6-10H,3-5H2,1-2H3,(H,14,15)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFPDZIYEWFQFK-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC1=CC=C(C=C1)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263078-21-2 | |

| Record name | p-Butylhydratropic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1263078212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-BUTYLHYDRATROPIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3N3G493N5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.